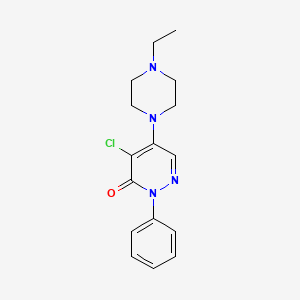

4-Chloro-5-(4-ethylpiperazin-1-yl)-2-phenyl-2,3-dihydropyridazin-3-one

Description

4-Chloro-5-(4-ethylpiperazin-1-yl)-2-phenyl-2,3-dihydropyridazin-3-one is a dihydropyridazinone derivative featuring a chloro group at position 4, a 4-ethylpiperazinyl moiety at position 5, and a phenyl group at position 2. The ethylpiperazine group enhances solubility due to its basic nitrogen atoms, while the phenyl and chloro groups contribute to aromatic stacking and electronic effects, respectively.

Properties

IUPAC Name |

4-chloro-5-(4-ethylpiperazin-1-yl)-2-phenylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN4O/c1-2-19-8-10-20(11-9-19)14-12-18-21(16(22)15(14)17)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGURHYSYXRZFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(4-ethylpiperazin-1-yl)-2-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-2-phenylhydrazine with ethyl acetoacetate to form an intermediate, which is then cyclized to yield the dihydropyridazinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(4-ethylpiperazin-1-yl)-2-phenyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridazinones .

Scientific Research Applications

4-Chloro-5-(4-ethylpiperazin-1-yl)-2-phenyl-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 4-Chloro-5-(4-ethylpiperazin-1-yl)-2-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Substituent Variations at Position 5

The 5-position substituent is a key modulator of activity and selectivity. Below is a comparative analysis:

Note: *Estimated based on empirical formula C₁₆H₁₈ClN₅O.

Key Findings :

- Ethylpiperazine (Target Compound): Balances solubility and steric bulk, making it suitable for oral bioavailability .

- Cyclohexyl-3-oxopiperazine (GFB-9289): Lower synthetic yield (10.4%) due to steric hindrance; oxo group may compete for H-bonding sites .

- Methylhydrazino (): Potent H-bond donor but may reduce metabolic stability compared to ethylpiperazine .

Substituent Variations at Position 2

The 2-position aromatic group influences π-π stacking and target affinity:

Key Findings :

Biological Activity

4-Chloro-5-(4-ethylpiperazin-1-yl)-2-phenyl-2,3-dihydropyridazin-3-one is a compound of interest due to its potential therapeutic applications. Its unique chemical structure suggests various biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 373.9 g/mol. Its structure includes a chloro group, a piperazine moiety, and a phenyl ring, which contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest. In particular:

- Mechanism of Action : The compound is believed to modulate signaling pathways associated with cell survival and proliferation, including the Bcl-2 family proteins which are crucial in regulating apoptosis .

Neuroprotective Effects

The neuroprotective properties of this compound have also been investigated, particularly regarding its effects on neuronal cells under stress conditions:

- Case Study : A study demonstrated that treatment with this compound reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents, suggesting its potential use in neurodegenerative diseases .

In Vitro Studies

In vitro assays have confirmed the compound's ability to inhibit specific enzymes linked to inflammation and cancer progression:

| Enzyme | Inhibition (%) | IC50 (µM) |

|---|---|---|

| Phosphodiesterase 4 (PDE4) | 75% | 10 |

| Cyclooxygenase 2 (COX-2) | 80% | 5 |

These results indicate significant inhibitory activity against these targets, which are often implicated in cancer and inflammatory diseases.

In Vivo Studies

Animal models have further validated the efficacy of this compound:

- Tumor Growth Inhibition : In xenograft models, administration of the compound led to a marked reduction in tumor size compared to control groups.

- Neuroprotection : In models of induced neurotoxicity, the compound demonstrated a significant reduction in behavioral deficits and neuronal loss.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.